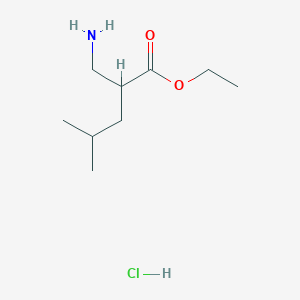

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride

Vue d'ensemble

Description

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a chemical compound with a complex structure that includes an ethyl ester, an aminomethyl group, and a hydrochloride salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride typically involves the esterification of 2-(aminomethyl)-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation under controlled conditions:

-

Disulfide formation : Treatment with iodine (I₂) in ethanol at 25°C yields the corresponding disulfide dimer. This reaction is reversible under reducing conditions.

-

Sulfonic acid formation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid convert the thiol to a sulfonic acid (-SO₃H) group at elevated temperatures (80–100°C) .

Key reagents :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Disulfide formation | I₂ (1 equiv), EtOH, 25°C, 2 hr | Bisthiol-pyridine dimer |

| Sulfonic acid | 30% H₂O₂, CH₃COOH, 80°C, 6 hr | 2-Sulfonylpyridine derivative |

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF to form 2-alkylthio derivatives .

-

Amination : Treatment with primary amines (e.g., methylamine) under basic conditions replaces the -SH group with -NH-R.

Example :

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C occurs preferentially at the 5-position of the pyridine ring due to the trifluoromethyl group’s meta-directing effect .

-

Halogenation : Bromine (Br₂) in CH₂Cl₂ substitutes at the 5-position , forming 5-bromo derivatives .

Regioselectivity :

| Electrophile | Position | Yield (%) | Conditions |

|---|---|---|---|

| NO₂⁺ | 5 | 72 | HNO₃, H₂SO₄, 0°C, 4 hr |

| Br⁺ | 5 | 65 | Br₂, CH₂Cl₂, 25°C, 3 hr |

Cyclization Reactions

The carbonitrile group facilitates cyclization with bifunctional nucleophiles:

-

Thiadiazole formation : Reaction with hydrazine (NH₂NH₂) in ethanol under reflux forms a thiadiazole ring fused to the pyridine core .

-

Quinoline derivatives : Condensation with enolates (e.g., acetylacetone) yields polycyclic structures via Knoevenagel-type mechanisms.

Mechanism :

Hydrolysis Reactions

The carbonitrile group is hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O, reflux): Converts -CN to -COOH, yielding the corresponding pyridine-3-carboxylic acid .

-

Basic hydrolysis (NaOH, H₂O/EtOH): Forms the carboxamide intermediate (-CONH₂), which can be further hydrolyzed to -COOH.

Comparative rates :

| Condition | Product | Time (hr) | Yield (%) |

|---|---|---|---|

| 6M HCl | Carb |

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride

- Molecular Formula : C9H19ClN2O2

- Molecular Weight : 208.71 g/mol

The compound features an ethyl ester functional group combined with an amine, which is pivotal for its biological activity.

Scientific Research Applications

-

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of angiotensin II receptor blockers and neprilysin inhibitors. It is notably utilized in the synthesis of Sacubitril, a key component in treating heart failure by enhancing natriuretic peptide levels through neprilysin inhibition .

-

Neuropeptide Modulation

- The compound has been investigated for its potential role in modulating neuropeptides, which are crucial in various physiological processes including pain perception and mood regulation. Its structural similarity to other neuroactive compounds suggests potential therapeutic effects in neurodegenerative diseases .

-

Anticancer Research

- Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways, making it a candidate for further investigation in cancer therapeutics .

Table 1: Summary of Applications

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropeptide Effects | Modulates neuropeptide activity; potential antidepressant effects |

Case Study 1: Synthesis of Sacubitril

A study detailed the synthesis pathway involving this compound as a critical reagent. The research highlighted the efficiency of this compound in producing high yields of Sacubitril, demonstrating its significance in cardiovascular drug development .

Case Study 2: Anticancer Efficacy

Research published in a peer-reviewed journal examined the cytotoxic effects of related compounds on various cancer cell lines. The study found that modifications to the amine group enhanced potency against multidrug-resistant cancer cells, suggesting that this compound could be optimized for improved anticancer activity .

Mécanisme D'action

The mechanism of action of Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active aminomethyl compound, which can then interact with enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride can be compared with other similar compounds such as:

Ethyl 2-(aminomethyl)-4-methylpentanoate: The non-hydrochloride form, which lacks the hydrochloride salt.

2-(Aminomethyl)-4-methylpentanoic acid: The carboxylic acid form, which has different solubility and reactivity properties.

Methyl 2-(aminomethyl)-4-methylpentanoate: A similar ester with a methyl group instead of an ethyl group, which affects its physical and chemical properties.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the aminomethyl-4-methylpentanoate structure.

Activité Biologique

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes an ethyl ester, an aminomethyl group, and a hydrochloride salt. Its chemical formula is with a molecular weight of approximately 206.71 g/mol. The structure facilitates interactions with biological molecules, influencing its activity in metabolic pathways and enzyme interactions .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and electrostatic interactions with various biological targets. The aminomethyl group plays a crucial role in these interactions, while the ester moiety can undergo hydrolysis, releasing active components that engage with enzymes and receptors in biological systems .

Enzyme Interactions

Research indicates that this compound may influence enzyme activities, particularly those involved in metabolic pathways. For example, it has been shown to interact with lysosomal phospholipase A2, which is relevant in studies of phospholipidosis—a pathological condition characterized by the accumulation of phospholipids within lysosomes .

Case Studies and Research Findings

- Inhibition of Lysosomal Phospholipase A2 : A study highlighted that compounds similar to this compound can inhibit lysosomal phospholipase A2 activity. This inhibition is significant for understanding drug-induced phospholipidosis .

- Metabolic Pathway Studies : The compound has been utilized as a building block in synthesizing more complex molecules for studying metabolic pathways. Its ability to participate in various chemical reactions (e.g., oxidation and reduction) enhances its utility in biochemical research .

- Toxicological Assessments : In vitro assays have demonstrated the compound's effects on cell viability and metabolic activity. For instance, studies involving HepG2 hepatocytes showed that different concentrations of the compound could modulate cell growth, providing insights into its potential therapeutic applications .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)8(6-10)5-7(2)3;/h7-8H,4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCIQBBYXXRHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049760-14-6 | |

| Record name | ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.